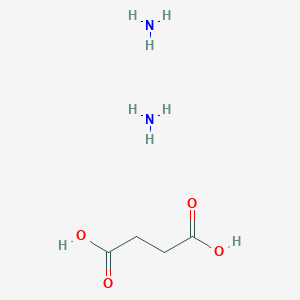

Diammonium succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)

Scientific Research Applications

1. Crystal Structure Analysis

Diammonium succinate has been studied for its crystal structure. The monoclinic this compound was determined at 301 K, showing a perfect cleavage along structural layers, which is crucial in crystallography and materials science (Kutzke, Wiehl, & Klapper, 1994).

2. Fermentation and Crystallization Processes

In biotechnology, this compound is used in the fermentation and crystallization of succinic acid, demonstrating its role in industrial processes and renewable feedstock applications (Thuy et al., 2017).

3. Glyphosate Phytotoxicity

Research has investigated the influence of diammonium sulfate, commonly used with glyphosate, on weed control. This highlights its application in agriculture and plant science (Nalewaja & Matysiak, 1993).

4. Chemical Bond Directions in Solids

The role of this compound in elucidating chemical bond directions and functional group orientations in solids has been studied using two-dimensional NMR techniques. This is significant in understanding molecular structures in chemistry (Weliky, Dabbagh, & Tycko, 1993).

5. Bioceramics Synthesis

This compound is used in the synthesis of calcium phosphate-based bioceramics, a field relevant to materials science and bioengineering (Sasikumar & Vijayaraghavan, 2008).

6. Nutrient Effectiveness in Agriculture

Its effectiveness compared to other nutrients like Mussoorie rock phosphate in enhancing productivity in agricultural systems has been a subject of study, showing its relevance in agronomy and soil science (Sharma et al., 2010).

7. Metabolic Engineering

In the field of metabolic engineering, this compound has been used in studies related to the production of important industrial chemicals like succinate in engineered bacteria (Chung et al., 2017).

Mechanism of Action

Target of Action

Butanedioic acid monoammonium salt, also known as azane;butanedioic acid or Diammonium succinate, is a compound that primarily targets biochemical pathways in living organisms . .

Mode of Action

The compound interacts with its targets through ionization in aqueous solutions. The presence of two carboxylic acid groups in the compound allows it to release hydrogen ions (H+) and form succinate ions (CH2 (COO)2-), contributing to its sour taste and ability to act as an acidity regulator .

Biochemical Pathways

Butanedioic acid monoammonium salt is an intermediate in several metabolic pathways in living organisms . It plays a crucial role in energy production, particularly in the citric acid cycle, where it is involved in the conversion of carbohydrates, proteins, and fats into carbon dioxide and water.

Pharmacokinetics

The compound is soluble in water, which suggests it could be readily absorbed and distributed in the body . .

Result of Action

The result of the compound’s action is primarily observed at the molecular level, where it participates in various biochemical reactions. It can donate two protons (H⁺ ions) in acid-base reactions, undergo esterification reactions with alcohols to form esters, and react with bases to form salts known as succinates .

Action Environment

The action of Butanedioic acid monoammonium salt can be influenced by various environmental factors. For instance, its solubility and ionization can be affected by the pH of the environment. Furthermore, its stability and efficacy could be influenced by temperature and the presence of other ions in the solution .

Future Directions

Succinic acid, from which diammonium succinate is derived, is identified as one of the important building-block chemicals, which can be used for the synthesis of high value-added derivatives . The fermentative succinic acid production has been made commercially available by the joint efforts of researchers in different fields . Future research may focus on optimizing the production process and exploring new applications for succinic acid and its derivatives .

Biochemical Analysis

Biochemical Properties

Butanedioic acid monoammonium salt plays a role in biochemical reactions, particularly as it is related to succinic acid. Succinic acid is an important building-block chemical, which can be used for the synthesis of high value-added derivatives . It is an intermediate in several metabolic pathways in living organisms .

Cellular Effects

Monoammonium salts of multiprotic acids have been studied for their potential use in constructing proton-conductive hydrogel membranes for fuel cell applications . This suggests that Butanedioic acid monoammonium salt could potentially influence cellular processes related to ion transport and conductivity.

Molecular Mechanism

It is known that succinic acid, from which it is derived, can donate two protons in acid-base reactions . This property might influence the molecular interactions of Butanedioic acid monoammonium salt with other biomolecules.

Metabolic Pathways

Butanedioic acid monoammonium salt is related to succinic acid, which is involved in the tricarboxylic acid (TCA) cycle . Succinic acid is an intermediate in this cycle, which is a key metabolic pathway in cells

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Diammonium succinate involves the reaction between succinic acid and ammonium hydroxide.", "Starting Materials": [ "Succinic acid", "Ammonium hydroxide" ], "Reaction": [ "Dissolve 1 mole of succinic acid in water", "Add 2 moles of ammonium hydroxide to the solution", "Stir the mixture for 30 minutes at room temperature", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature", "Filter the solution to obtain Diammonium succinate crystals", "Wash the crystals with cold water and dry them in a desiccator" ] } | |

CAS No. |

15574-09-1 |

Molecular Formula |

C4H9NO4 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChI Key |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)O.N.N |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[NH4+] |

| 15574-09-1 | |

Pictograms |

Irritant |

Synonyms |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

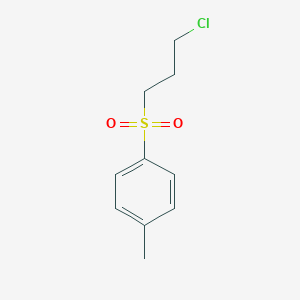

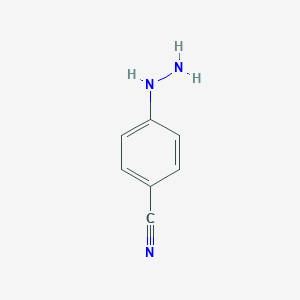

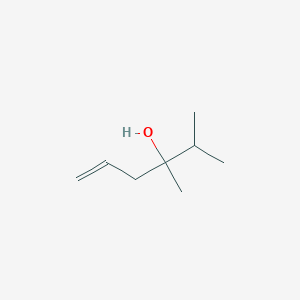

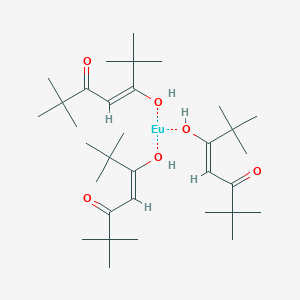

Feasible Synthetic Routes

Q1: What is the crystal structure of diammonium succinate?

A1: this compound (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []

Q2: How can this compound be used in the production of succinic acid?

A2: this compound serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting this compound with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []

Q3: Can this compound be used to synthesize other compounds?

A3: Yes, this compound can be utilized as a starting material to produce diester succinate. [] This method involves reacting this compound with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []

Q4: What are the applications of this compound in analytical chemistry?

A4: this compound, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []

Q5: Does this compound have any biological activity?

A5: Research suggests that this compound can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, this compound significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []

Q6: Are there any known uses of this compound in attracting insects?

A6: Interestingly, this compound acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to study this compound. These include:

- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of this compound in solid form. []

- Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)

![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

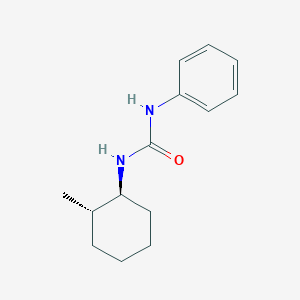

![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)